molecular formula C17H24O8S2 B14563263 Pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester CAS No. 62052-62-4

Pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester

Cat. No.: B14563263
CAS No.: 62052-62-4
M. Wt: 420.5 g/mol
InChI Key: BCXQQECKURGCAV-UHFFFAOYSA-N
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Description

Pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester is a complex organic compound with a unique structure It features a pentanedioic acid backbone with a dithiolan ring and multiple methylethoxy groups

Properties

CAS No.

62052-62-4

Molecular Formula

C17H24O8S2

Molecular Weight

420.5 g/mol

IUPAC Name

5-[[2-[1,3-dioxo-1,3-di(propan-2-yloxy)propan-2-ylidene]-1,3-dithiolan-4-yl]oxy]-5-oxopentanoic acid

InChI

InChI=1S/C17H24O8S2/c1-9(2)23-15(21)14(16(22)24-10(3)4)17-26-8-13(27-17)25-12(20)7-5-6-11(18)19/h9-10,13H,5-8H2,1-4H3,(H,18,19)

InChI Key

BCXQQECKURGCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C1SCC(S1)OC(=O)CCCC(=O)O)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester typically involves multiple steps. The process begins with the preparation of the dithiolan ring, followed by the introduction of the methylethoxy groups and the pentanedioic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The methylethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester involves its interaction with specific molecular targets and pathways. The dithiolan ring and methylethoxy groups play a crucial role in its activity, influencing its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, mono(2-(2-(1-methylethoxy)-1-((1-methylethoxy)carbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl) ester
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dithiolan ring and methylethoxy groups. These features confer unique chemical and biological properties, distinguishing it from other similar compounds.

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